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In the landscape of synthetic progestins, 19-norprogesterone derivatives represent a class of

compounds with significant therapeutic interest, primarily in contraception and hormone

replacement therapy. Among these, nomegestrol acetate (NOMAC) has emerged as a

selective progestogen with a pharmacological profile that distinguishes it from other derivatives.

This guide provides an objective in vitro comparison of nomegestrol acetate against other

notable 19-norprogesterone derivatives, including nestorone and trimegestone, with supporting

data from various experimental assays.

Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro receptor binding affinities and functional activities of

nomegestrol acetate and other 19-norprogesterone derivatives. Data has been compiled from

multiple studies to provide a comparative overview. It is important to note that direct head-to-

head comparisons in single studies are limited, and variations in experimental conditions can

influence results.

Table 1: Comparative Receptor Binding Affinity (Ki in nM or Relative Binding Affinity - RBA in %)
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Compound
Progestero
ne Receptor
(PR)

Androgen
Receptor
(AR)

Glucocortic
oid
Receptor
(GR)

Estrogen
Receptor
(ER)

Mineralocor
ticoid
Receptor
(MR)

Nomegestrol

Acetate

(NOMAC)

Ki: 22.8 nM[1]
Moderate

Affinity[2]

No significant

binding[3][4]

No significant

binding[3]

No significant

binding

RBA: 72-92%

(vs.

Progesterone

)

Nestorone High Affinity
No significant

binding

No significant

binding

No significant

binding

Data not

available

Trimegestone

High Affinity

(IC50: 3.3

nM, rat)

Weak

antiandrogeni

c activity

No significant

binding

Data not

available

Data not

available

Progesterone Ki: 34.3 nM Low Affinity Low Affinity Low Affinity
Moderate

Affinity

Table 2: Comparative In Vitro Functional Activity
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Compound
Progestogenic
Activity

Anti-
androgenic
Activity

Glucocorticoid
Activity

Estrogenic
Activity

Nomegestrol

Acetate

(NOMAC)

Potent Agonist

Partial anti-

androgenic

activity

No significant

agonist or

antagonist

activity

No estrogenic

activity

Nestorone Potent Progestin
No androgenic

activity

No glucocorticoid

activity

No estrogenic

activity

Trimegestone

Potent Progestin

(EC50: 0.1 nM,

T47D cells)

Weak anti-

androgenic

activity

No glucocorticoid

activity

Data not

available

Key Signaling Pathways and Experimental
Workflows
The following diagrams illustrate the primary signaling pathway for progestogens and a typical

workflow for in vitro receptor binding assays.
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Caption: Progestogen signaling pathway.
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Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound

to a specific steroid receptor.
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Receptor Preparation:

For intracellular receptors like the progesterone receptor, cytosol extracts from target

tissues (e.g., rat uterus) or from cells overexpressing the receptor of interest (e.g., T47D

human breast cancer cells) are prepared.

Tissues or cells are homogenized in a suitable buffer (e.g., Tris-HCl with protease

inhibitors) and centrifuged at high speed to obtain a supernatant containing the cytosolic

receptors.

Binding Reaction:

A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-ORG

2058) is incubated with the receptor preparation.

Increasing concentrations of the unlabeled test compound (e.g., nomegestrol acetate)

are added to compete for binding to the receptor.

Non-specific binding is determined in the presence of a large excess of the unlabeled

ligand.

The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).

Separation of Bound and Free Ligand:

The bound radioligand-receptor complexes are separated from the free radioligand using

methods such as dextran-coated charcoal adsorption or vacuum filtration through glass

fiber filters.

Quantification and Data Analysis:

The radioactivity of the bound fraction is measured using a liquid scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis of the competition

curve.
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The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

Steroid Receptor Transactivation Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity

of a steroid receptor.

Cell Culture and Transfection:

A suitable cell line that is responsive to the steroid of interest is used (e.g., Chinese

Hamster Ovary (CHO) cells or T47D cells).

The cells are transiently or stably transfected with two plasmids:

An expression vector containing the full-length cDNA of the human steroid receptor

(e.g., human progesterone receptor B).

A reporter plasmid containing a luciferase gene under the control of a promoter with

hormone response elements (e.g., progesterone response elements).

A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for

normalization of transfection efficiency.

Compound Treatment:

Transfected cells are plated in multi-well plates and treated with various concentrations of

the test compound (e.g., nomegestrol acetate).

For antagonist activity assessment, cells are co-treated with a known receptor agonist

(e.g., progesterone) and the test compound.

Appropriate vehicle controls are included.

Luciferase Assay:

After an incubation period (e.g., 18-24 hours), the cells are lysed.
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Luciferase activity in the cell lysates is measured using a luminometer after the addition of

a luciferase substrate.

If a control plasmid was used, the activity of the second reporter is also measured.

Data Analysis:

The luciferase activity is normalized to the control reporter activity or to the total protein

concentration.

The results are expressed as fold induction over the vehicle control for agonist activity or

as a percentage of inhibition of the agonist response for antagonist activity.

EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-

response curves.

Discussion of In Vitro Findings
Nomegestrol Acetate (NOMAC): The in vitro data consistently demonstrate that NOMAC is a

potent and selective progestogen. It exhibits high binding affinity and agonist activity at the

progesterone receptor, comparable to endogenous progesterone. A key feature of NOMAC is

its favorable side-effect profile, which is supported by its lack of significant binding and

functional activity at the estrogen, glucocorticoid, and mineralocorticoid receptors in vitro.

Furthermore, NOMAC displays partial anti-androgenic activity, which can be beneficial in

clinical applications.

Nestorone: Nestorone is another highly potent 19-norprogesterone derivative. In vitro studies

have highlighted its high progestational activity. Similar to NOMAC, nestorone is characterized

by its high selectivity, showing no significant androgenic, estrogenic, or glucocorticoid activity.

This clean in vitro profile suggests a low potential for off-target effects.

Trimegestone: Trimegestone is also a potent progestin with high affinity for the progesterone

receptor. In vitro functional assays have confirmed its potent progestogenic activity. Like

NOMAC, it possesses weak anti-androgenic properties and lacks significant glucocorticoid

activity.
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In Vitro Effects on Sex Hormone-Binding Globulin (SHBG): Direct in vitro studies on the effects

of these 19-norprogesterone derivatives on SHBG production by hepatocytes are limited. Most

available data are derived from in vivo or clinical studies, which suggest that unlike some

testosterone-derived progestins, NOMAC has a neutral effect on SHBG levels. Further in vitro

studies using human hepatocyte cell lines such as HepG2 would be valuable to directly

compare the effects of NOMAC, nestorone, and trimegestone on SHBG synthesis and

secretion.

Conclusion
In vitro evidence positions nomegestrol acetate as a highly selective progestogen with a

pharmacological profile comparable to other potent 19-norprogesterone derivatives like

nestorone and trimegestone. Its high affinity and agonist activity at the progesterone receptor,

coupled with a lack of significant off-target activities at other steroid receptors and a partial anti-

androgenic effect, underscore its potential for a favorable clinical profile. While direct

comparative in vitro studies are not always available, the collective data suggest that these

newer 19-norprogesterone derivatives represent a significant advancement in progestin

therapy, offering high efficacy with improved selectivity. Further in vitro research, particularly on

aspects like SHBG regulation, will continue to refine our understanding of the subtle but

important differences within this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vitro glucocorticoid receptor binding and transcriptional activation by topically active
glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-
progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]

4. Nomegestrol acetate, a novel progestogen for oral contraception - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1679828?utm_src=pdf-body
https://www.benchchem.com/product/b1679828?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/9793625/
https://pubmed.ncbi.nlm.nih.gov/9793625/
https://www.researchgate.net/publication/42438280_Nomegestrol_Acetate_Pharmacology_Safety_Profile_and_Therapeutic_Efficacy
https://pmc.ncbi.nlm.nih.gov/articles/PMC3571880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3571880/
https://pubmed.ncbi.nlm.nih.gov/21335021/
https://pubmed.ncbi.nlm.nih.gov/21335021/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [In Vitro Showdown: Nomegestrol Acetate Versus Other
19-Norprogesterone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679828#nomegestrol-acetate-vs-other-19-
norprogesterone-derivatives-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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